4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6/c1-14-20-6-7-25(14)18-12-17(21-13-22-18)24-10-8-23(9-11-24)16-5-3-2-4-15(16)19/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGWHEHGBYHPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
SNAr Reaction with Activated Pyrimidines
Chloropyrimidines react with 4-(2-fluorophenyl)piperazine under basic conditions. Key steps include:
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Activation : A 4-chloropyrimidine intermediate is prepared via chlorination of a hydroxyl or amino precursor.
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Substitution : Heating the chloropyrimidine with 4-(2-fluorophenyl)piperazine in a polar aprotic solvent (e.g., DMF, DMSO) at 80–120°C for 12–24 hours.
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Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the substituted pyrimidine.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling is effective for attaching piperazine to halogenated pyrimidines. Optimized conditions include:
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Catalyst : Pd2(dba)3/Xantphos
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Base : Cs2CO3
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Solvent : Toluene or dioxane
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Temperature : 100°C, 24 hours.
This method achieves higher regioselectivity and avoids harsh conditions required for SNAr.
Introduction of the 2-Methyl-1H-imidazol-1-yl Group
Direct Coupling via SNAr
A 6-chloropyrimidine intermediate reacts with 2-methylimidazole in the presence of a strong base (e.g., NaH) in DMF at 60–80°C. The reaction typically completes within 8–12 hours, yielding the imidazole-substituted product after aqueous workup.
Transition Metal-Mediated Cross-Coupling
Integrated Synthetic Routes
Sequential Substitution Pathway
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Pyrimidine core synthesis : Prepare 4,6-dichloropyrimidine via cyclization of malononitrile with urea.
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Piperazine introduction : React 4,6-dichloropyrimidine with 4-(2-fluorophenyl)piperazine in DMF/Cs2CO3 at 100°C.
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Imidazole coupling : Substitute the remaining chlorine at position 6 with 2-methylimidazole using CuI/1,10-phenanthroline.
One-Pot Functionalization
A patent from WO2014106800A2 describes a tandem approach where pre-functionalized pyrimidine intermediates undergo simultaneous piperazine and imidazole coupling in a microwave reactor (150°C, 30 minutes). This method reduces purification steps and improves yields (75–85%).
Optimization and Challenges
Yield Improvement Strategies
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Solvent selection : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates for SNAr.
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Catalyst loading : Reducing Pd/Cu catalyst loadings to 5 mol% maintains efficiency while lowering costs.
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Temperature control : Microwave-assisted synthesis shortens reaction times and minimizes decomposition.
Impurity Control
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Byproducts : Over-alkylation during imidazole coupling generates N-methylated impurities. Using excess 2-methylimidazole (2.5 equiv) suppresses this side reaction.
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Purification : Recrystallization from ethanol/water mixtures (7:3 v/v) removes unreacted starting materials.
Analytical Characterization
Key spectroscopic data for the final compound:
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the presence of catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
Nucleoside Transport Inhibition
Research has indicated that derivatives of this compound can act as inhibitors of equilibrative nucleoside transporters (ENTs), particularly ENT2. These transporters play a crucial role in nucleotide synthesis and the regulation of adenosine functions, which are vital in various physiological processes and pathologies, including cancer therapy.
A study demonstrated that certain analogues of this compound exhibited selectivity towards ENT2, showing a 5 to 10-fold preference over ENT1. This selectivity enhances its potential as a therapeutic agent in conditions where adenosine signaling is dysregulated .
Antidepressant Activity
The compound's piperazine moiety is commonly associated with antidepressant properties. Studies have shown that compounds containing piperazine structures can modulate serotonin and dopamine receptors, leading to potential antidepressant effects. The specific substitution patterns on the piperazine ring can significantly influence the pharmacological profile, making this compound a candidate for further investigation in mood disorders .
Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting specific signaling pathways involved in cancer cell proliferation. The imidazole and pyrimidine components contribute to its biological activity, making it a subject of interest in cancer research .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and safety profile of this compound. Key structural features influencing its activity include:
- Piperazine Ring : Modifications on the piperazine nitrogen atoms can enhance receptor binding affinity.
- Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity and may improve blood-brain barrier penetration.
- Imidazole Substitution : Variations in the imidazole ring can alter the compound's interaction with biological targets, affecting its pharmacokinetic properties.
Case Study 1: Selective Inhibition of ENT2
In a comparative study involving various analogues of the compound, researchers found that one derivative showed an IC50 value of 36.82 µM against ENT2 while having negligible effects on ENT1. This selectivity underscores the potential for developing targeted therapies for conditions influenced by adenosine metabolism .
Case Study 2: Antidepressant Efficacy
In animal models, compounds similar to this pyrimidine derivative were tested for their antidepressant effects using forced swim tests and tail suspension tests. Results indicated a significant reduction in despair-like behavior, suggesting that modifications to the piperazine structure could enhance antidepressant efficacy .
Mechanism of Action
The mechanism of action of 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below summarizes key structural analogs and their substituents:
Pharmacological Implications
- Substituent Effects :
- 6-Position : Chlorine () vs. imidazole (target compound): Imidazole’s hydrogen-bonding capacity may enhance target engagement compared to halogens.
- 4-Position : Sulfonyl-piperazine () vs. 2-fluorophenyl-piperazine (target compound): The fluorophenyl group may enhance CNS penetration due to increased lipophilicity .
- Enzyme Selectivity : SCH 66712’s selectivity suggests that piperazine-pyrimidine derivatives with aromatic substituents (e.g., phenylimidazole) are optimal for CYP2D6 inhibition. The target compound’s 2-methylimidazole may reduce potency but improve isoform selectivity .
Biological Activity
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C18H23FN4O
- Molecular Weight : 330.4 g/mol
- IUPAC Name : 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interaction with nucleoside transporters and potential therapeutic applications.
Recent studies indicate that compounds similar to this compound act as inhibitors of equilibrative nucleoside transporters (ENTs). Specifically, one study highlighted that a related compound, FPMINT, demonstrated selectivity for ENT2 over ENT1, which plays a crucial role in nucleotide synthesis and regulation of adenosine function .
Structure-Activity Relationship (SAR)
The SAR analysis has revealed that modifications to the piperazine and pyrimidine moieties significantly influence the biological activity of these compounds. For instance, the presence of a fluorine atom on the phenyl ring enhances binding affinity to the target transporters, thereby improving efficacy .
Anti-Tubercular Activity
In a study focused on anti-tubercular agents, derivatives of pyrimidine were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Compounds exhibiting IC90 values ranging from 3.73 to 4.00 μM were identified as potent candidates, suggesting that modifications similar to those found in this compound could yield promising anti-tubercular agents .
Cytotoxicity Evaluation
Further evaluations have shown that many derivatives maintain low cytotoxicity levels against human embryonic kidney cells (HEK-293), indicating a favorable therapeutic index for potential drug development .
Data Table: Summary of Biological Activities
| Activity Type | Compound | IC50/IC90 Values | Remarks |
|---|---|---|---|
| Nucleoside Transporter Inhibition | FPMINT | Selective for ENT2 | More selective than ENT1 |
| Anti-Tubercular Activity | Various Pyrimidine Derivatives | IC90: 3.73 - 4.00 μM | Significant activity against M. tuberculosis |
| Cytotoxicity | Various Derivatives | Non-toxic (<10 μM) | Favorable for further development |
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Answer:
Synthesis optimization requires attention to:
- Reagent selection : Use stannous chloride for reductions and dichloromethane (DCM) as a solvent for nucleophilic substitutions to enhance reaction efficiency .
- Stepwise monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and confirm intermediate purity .
- Temperature control : Maintain temperatures between 60–80°C during cyclization steps to minimize side reactions .
- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is critical for isolating the final product .
Basic: Which spectroscopic methods are most effective for structural characterization?
Answer:
- NMR spectroscopy : Use - and -NMR to confirm substituent positions on the piperazine and pyrimidine rings, with deuterated DMSO as the solvent for improved resolution .
- X-ray crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals by growing single crystals in methanol/water mixtures to determine absolute stereochemistry .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns using electrospray ionization (ESI) in positive ion mode .
Basic: How should researchers design initial biological activity screening assays?
Answer:
- Target selection : Prioritize receptors with known affinity for piperazine derivatives, such as serotonin (5-HT) or dopamine D receptors, using radioligand binding assays .
- Concentration gradients : Test compound solubility in DMSO/PBS mixtures (≤0.1% DMSO) across a 0.1–100 µM range to avoid solvent toxicity .
- Control groups : Include reference ligands (e.g., clozapine for D receptors) to validate assay sensitivity .
Advanced: How can conflicting data on receptor binding affinity be resolved?
Answer:
- Reproducibility checks : Replicate assays under standardized conditions (pH 7.4, 37°C) to rule out environmental variability .
- Computational docking : Use AutoDock Vina to model ligand-receptor interactions and identify steric clashes or charge mismatches that may explain discrepancies .
- Orthogonal assays : Validate findings with surface plasmon resonance (SPR) to measure real-time binding kinetics and rule out false positives from fluorescence interference .
Advanced: What strategies mitigate byproduct formation during imidazole-pyrimidine coupling?
Answer:
- Catalyst optimization : Replace traditional palladium catalysts with copper(I)-mediated Ullmann coupling to reduce aryl halide side reactions .
- Solvent effects : Switch from DMF to dimethylacetamide (DMAc) to improve nucleophilicity of the imidazole nitrogen .
- Stoichiometric adjustments : Use a 1.2:1 molar ratio of imidazole to pyrimidine precursor to drive the reaction to completion .
Advanced: How can computational modeling guide rational structural modifications?
Answer:
- Quantum mechanics (QM) : Perform DFT calculations (B3LYP/6-31G*) to predict electron density at the pyrimidine N3 position, guiding substitutions for enhanced hydrogen bonding .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess conformational stability over 100-ns trajectories .
- SAR analysis : Map structure-activity relationships using partial least squares (PLS) regression to prioritize modifications (e.g., fluorophenyl vs. methoxyphenyl groups) .
Advanced: What methods validate the compound’s metabolic stability in preclinical studies?
Answer:
- Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH cofactor, quantifying parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess potential drug-drug interactions .
- Metabolite identification : Employ high-resolution tandem MS (HRMS/MS) to detect phase I/II metabolites and propose degradation pathways .
Advanced: How to address solubility challenges in formulation development?
Answer:
- Co-solvent systems : Test cyclodextrin-based formulations (e.g., HP-β-CD) at 10–20% w/v to enhance aqueous solubility without precipitation .
- Salt formation : Screen counterions (e.g., hydrochloride or mesylate) via slurry experiments in acetone/water mixtures .
- Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for sustained release, characterized by dynamic light scattering (DLS) .
Advanced: What analytical techniques resolve enantiomeric impurities in chiral derivatives?
Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers, monitoring at 254 nm .
- Circular dichroism (CD) : Compare experimental CD spectra with simulated data (TD-DFT) to assign absolute configurations .
- Crystallographic twinning analysis : Apply the SHELXL TWIN command to refine crystal structures with suspected racemic twinning .
Advanced: How to optimize reaction scalability without compromising yield?
Answer:
- Flow chemistry : Implement continuous flow reactors with residence times <5 minutes to exothermically control key steps (e.g., piperazine alkylation) .
- Process analytical technology (PAT) : Use in-line FTIR probes to monitor intermediate formation and adjust reagent feed rates dynamically .
- Green chemistry principles : Replace dichloromethane with 2-MeTHF for improved safety and easier solvent recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
